N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a methoxy substitution at the 6-position of the triazolopyridazine core and a cyclohexylamide moiety at the propanamide side chain. Its structural features, including the methoxy group and cyclohexyl substituent, influence its physicochemical properties, binding affinity, and metabolic stability compared to analogs .
Properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-cyclohexyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H21N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h8,10-11H,2-7,9H2,1H3,(H,16,21) |
InChI Key |
PGJWGWFKORKRCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3CCCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Chemical Reactions Analysis
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . It also exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, JAK1, and JAK2 inhibitors . Additionally, this compound has applications in material sciences, where it is used in the development of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate immune responses and potentially treat autoimmune diseases and cancers .
Comparison with Similar Compounds
Key Structural Differences
Impact of Substituents
- 6-Position Substitutions: Methoxy (target compound): Stabilizes the molecule against oxidative metabolism compared to halogenated analogs (e.g., Compound 10 in with 5-chloro-6-fluoro substitution).
- Side Chain Modifications :
Biological Activity
N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that belongs to the triazolopyridazine family. Its unique molecular structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparison with related compounds.
Chemical Structure and Properties
- Chemical Formula : C_{14}H_{18}N_{4}O
- Molecular Weight : Approximately 258.33 g/mol
- Structural Features : The compound features a cyclohexyl group attached to a propanamide backbone and a methoxy-substituted [1,2,4]triazolo moiety.
Preliminary studies indicate that this compound exhibits significant biological activity by acting as an inhibitor of specific enzymes and receptors involved in various disease pathways. The proposed mechanism involves:
- Binding to Biological Targets : The compound is believed to modulate the activity of enzymes and receptors through direct binding.
- Influencing Cellular Processes : This interaction can affect processes such as cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in cancer progression. For instance:
- c-Met Kinase Inhibition : Similar compounds have shown promising inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For example, related triazolo-pyridazine derivatives have demonstrated IC50 values as low as 0.090 μM against c-Met kinase in vitro .
Cytotoxicity Studies
In vitro cytotoxicity studies are crucial for evaluating the potential therapeutic applications of this compound. These studies typically employ the MTT assay to determine cell viability against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound 12e | A549 | 1.06 ± 0.16 |
| Related Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Related Compound 12e | HeLa | 2.73 ± 0.33 |
The cytotoxicity results suggest that while this compound shows promise as an anticancer agent, further studies are required to quantify its efficacy directly.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound within its class of compounds, it is useful to compare it with other triazolopyridazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-3-(6-isopropoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | Cyclohexyl group; isopropoxy substitution | Potential enzyme inhibitor |
| 7-[2-(2-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-n-cyclopropylbenzamide | Cyclopropyl group; chlorophenyl substitution | Anticancer activity |
| 5-fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-7-amines | Fluorine substitution; cyclopropyl group | Kinase inhibition |
These comparisons highlight how variations in substituents can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
